5-(Tert-butoxy)-1-oxaspiro[2.3]hexane
Description
5-(Tert-butoxy)-1-oxaspiro[2.3]hexane is a strained spirocyclic epoxide characterized by a central oxygen-containing six-membered ring fused to a cyclopropane moiety. Its structure combines a tert-butoxy group at the 5-position, which confers steric bulk and modulates electronic properties. The compound’s spirocyclic architecture results in significant strain energy (−56 kcal mol⁻¹), comparable to its hydrocarbon analogue spiro[2.3]hexane but lower than bicyclo[1.1.0]butane (−66 kcal mol⁻¹) . This strain drives its reactivity, particularly in ring-opening reactions, enabling the introduction of hydroxy-substituted cyclobutyl groups into complex molecules. Over 20 patents in the last 15 years highlight its utility in synthesizing bioactive compounds, including pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]-1-oxaspiro[2.3]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-8(2,3)11-7-4-9(5-7)6-10-9/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHBRXJLSPAKKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC2(C1)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butoxy)-1-oxaspiro[2.3]hexane typically involves the reaction of a suitable precursor with tert-butyl alcohol under specific conditions. One common method involves the use of a flow microreactor system, which allows for the efficient and sustainable introduction of the tert-butoxy group into the compound . The reaction conditions often include a catalyst and a controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation. The use of continuous flow processes can also enhance the scalability of the production method, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butoxy)-1-oxaspiro[2.3]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-(Tert-butoxy)-1-oxaspiro[2.3]hexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the study of spiro compounds and their reactivity.
Biology: The compound can be used in the development of new biochemical assays or as a probe in biological studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs or drug delivery systems.
Mechanism of Action
The mechanism by which 5-(Tert-butoxy)-1-oxaspiro[2.3]hexane exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the presence of the tert-butoxy group, which can stabilize or destabilize certain intermediates. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications.
Comparison with Similar Compounds
1-Oxaspiro[2.3]hexane
- Structure : Lacks the tert-butoxy substituent, reducing steric hindrance.
- Strain Energy : −56 kcal mol⁻¹, identical to 5-(tert-butoxy)-1-oxaspiro[2.3]hexane .
- Reactivity : Undergoes nucleophilic ring-opening reactions but lacks the tert-butoxy group’s directing effects. Applications focus on cyclobutane motif incorporation in drug candidates .
1-Azaspiro[2.3]hexane Derivatives
- Example : tert-Butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate (CAS: 934664-42-3) .
- Strain energy is likely modified due to nitrogen’s electronegativity.
Extended Spiro Systems
tert*-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
- Structure : Features a seven-membered spiro ring (2.4 system) with nitrogen.
- Strain : Reduced compared to this compound due to larger ring size, enhancing stability but lowering reactivity.
- Utility : Used in constrained peptidomimetics and macrocyclic drug design .
Functionalized Analogues
5-(tert-Butoxy)spiro[2.3]hexane-1-carboxylic Acid
5-((Tert-butoxy)carbonyl)-1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylic Acid
- Structure : Difluorination at the 1-position and a carbamate group.
- Properties : Fluorine enhances metabolic stability and membrane permeability. The carbamate group supports controlled release mechanisms in prodrugs .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
